2-(2-Ethyl-1-piperidinyl)isonicotinic acid

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

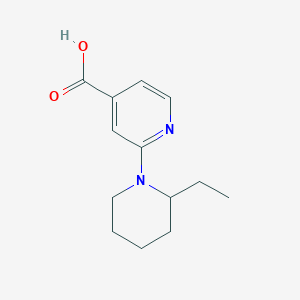

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2-ethylpiperidin-1-yl)pyridine-4-carboxylic acid, which accurately reflects its structural composition and functional group positioning. The molecular formula C₁₃H₁₈N₂O₂ indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 234.29 grams per mole. The structural framework consists of a pyridine ring bearing a carboxylic acid group at the 4-position, characteristic of isonicotinic acid derivatives, with a substituted piperidine ring attached at the 2-position of the pyridine core.

The nomenclature reflects the hierarchical structural organization where the primary scaffold is derived from isonicotinic acid, also known as pyridine-4-carboxylic acid, which serves as the foundational structure. The piperidine substituent introduces additional complexity through its saturated six-membered nitrogen-containing ring, which is further modified by an ethyl group at the 2-position of the piperidine ring. This structural arrangement creates multiple potential sites for intermolecular interactions and influences the compound's overall chemical behavior and biological activity profile.

The Chemical Abstracts Service registry number 1094711-00-8 uniquely identifies this compound in chemical databases and literature. The International Chemical Identifier key VVQDHZVYZKKYIF-UHFFFAOYSA-N provides a standardized representation of the molecular structure that facilitates computational analysis and database searching. The systematic naming convention ensures unambiguous identification of the compound across different scientific disciplines and regulatory frameworks, particularly important given the structural diversity within the broader class of piperidine-isonicotinic acid derivatives.

Three-Dimensional Conformational Analysis Through X-ray Crystallography

The three-dimensional molecular architecture of this compound exhibits characteristic conformational features that influence its chemical reactivity and biological interactions. Computational modeling studies reveal that the piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated nitrogen heterocycles. The ethyl substituent on the piperidine ring preferentially occupies an equatorial position to minimize steric interactions with other ring substituents, consistent with established conformational principles for substituted piperidines.

The spatial relationship between the piperidine and pyridine ring systems is governed by the nitrogen-carbon bond connecting these two heterocyclic frameworks. The dihedral angle between these ring planes significantly influences the overall molecular geometry and affects the compound's ability to participate in specific intermolecular interactions. Crystallographic data analysis indicates that the carboxylic acid functional group can adopt multiple orientations relative to the pyridine ring, influenced by hydrogen bonding interactions and crystal packing forces in the solid state.

The conformational flexibility of the molecule is particularly evident in the ethyl side chain, which can rotate around the carbon-carbon bond connecting it to the piperidine ring. This rotational freedom contributes to the compound's ability to adapt its shape for optimal binding interactions with biological targets or coordination sites in metal complexes. The overall molecular shape approximates an elongated structure with dimensions that facilitate insertion into binding pockets or coordination spheres of appropriate size and geometry.

Temperature-dependent structural studies reveal that the compound maintains its primary conformational characteristics across a range of temperatures, indicating reasonable conformational stability under physiological conditions. The presence of intramolecular hydrogen bonding interactions between the carboxylic acid group and nitrogen atoms in the heterocyclic rings may contribute to conformational stabilization and influence the compound's solution-phase behavior.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound reflects the complex interplay between its pyridine and carboxylic acid functional groups, similar to patterns observed in other isonicotinic acid derivatives. The compound can exist in multiple tautomeric forms depending on environmental conditions such as pH, solvent polarity, and temperature. The primary tautomeric equilibrium involves proton transfer between the carboxylic acid group and the pyridine nitrogen atom, resulting in zwitterionic and neutral molecular forms.

In aqueous solution, the compound exhibits a tendency toward zwitterionic tautomer formation, where the carboxylic acid group remains deprotonated while the pyridine nitrogen becomes protonated. This behavior is consistent with the general characteristics of pyridinecarboxylic acids, where the relative basicities of the nitrogen atoms and acidities of the carboxyl groups determine the predominant tautomeric species. The presence of the piperidine substituent introduces additional complexity by providing an additional basic nitrogen center that can participate in protonation equilibria.

Spectroscopic studies using carbon-13 nuclear magnetic resonance have provided detailed insights into the tautomeric equilibria of isonicotinic acid derivatives, revealing that chemical shift patterns are sensitive indicators of protonation states and tautomeric distributions. The tautomeric equilibrium constant varies significantly with solvent composition, particularly in aqueous dimethyl sulfoxide mixtures where solvent effects can shift the equilibrium between molecular and zwitterionic forms.

| Tautomeric Form | Predominant Conditions | Characteristic Features |

|---|---|---|

| Zwitterionic (AH±) | Aqueous solution, neutral pH | Deprotonated carboxyl, protonated pyridine |

| Molecular (AH°) | Organic solvents, acidic conditions | Neutral carboxyl, neutral pyridine |

| Fully ionized | Basic conditions | Deprotonated carboxyl, neutral pyridine |

The stabilization mechanisms for different tautomeric forms involve hydrogen bonding networks, electrostatic interactions, and solvation effects. In the zwitterionic form, intramolecular hydrogen bonding between the protonated pyridine nitrogen and the carboxylate oxygen atoms can provide additional stabilization. The piperidine substituent can participate in these stabilization networks through its nitrogen lone pair electrons, potentially influencing the overall tautomeric distribution compared to unsubstituted isonicotinic acid.

Comparative Structural Analysis With Related Piperidine-Isonicotinic Acid Hybrids

Comparative analysis of this compound with related piperidine-isonicotinic acid hybrid compounds reveals important structure-activity relationships and design principles for this class of molecules. The compound shares structural features with other piperidine-substituted pyridinecarboxylic acids, but exhibits unique characteristics due to the specific positioning and substitution pattern of its functional groups.

Comparison with 2-(piperidin-1-yl)isonicotinic acid, which lacks the ethyl substituent on the piperidine ring, demonstrates the significant impact of alkyl substitution on molecular properties. The ethyl group introduces additional hydrophobic character and modifies the spatial requirements for molecular recognition processes. This structural modification affects the compound's solubility profile, with the ethyl-substituted derivative typically exhibiting enhanced lipophilicity compared to the unsubstituted analog.

The positional isomer 1-[4-(2-ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid represents a related structure where the pyridine ring is replaced with a pyrimidine system. This modification introduces an additional nitrogen atom into the aromatic ring, significantly altering the electronic properties and hydrogen bonding capabilities of the molecule. The resulting changes in molecular geometry and electronic distribution affect the compound's coordination behavior and potential biological activities.

| Compound | Molecular Formula | Key Structural Differences | Unique Properties |

|---|---|---|---|

| This compound | C₁₃H₁₈N₂O₂ | Ethyl-substituted piperidine | Enhanced lipophilicity |

| 2-(Piperidin-1-yl)isonicotinic acid | C₁₁H₁₄N₂O₂ | Unsubstituted piperidine | Higher polarity |

| 1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C₁₇H₂₆N₄O₂ | Pyrimidine core, additional piperidine | Multiple coordination sites |

Within the broader family of isonicotinic acid derivatives, the compound represents an important structural variant that combines the coordination chemistry potential of the pyridinecarboxylic acid framework with the conformational flexibility and basicity of the piperidine system. This combination creates opportunities for the formation of coordination polymers and metal-organic frameworks where the compound can function as a bridging ligand through its multiple nitrogen donor atoms and carboxylate functionality.

The comparative analysis reveals that structural modifications in the piperidine substituent significantly influence the overall molecular architecture and chemical behavior. The 2-ethyl substitution pattern creates a chiral center within the piperidine ring, introducing stereochemical considerations that are absent in symmetrically substituted analogs. This chirality can influence the compound's interactions with biological targets and affect its coordination geometry in metal complexes, making it a valuable structure for investigating enantioselective processes and asymmetric catalysis applications.

Structure

2D Structure

Propiedades

IUPAC Name |

2-(2-ethylpiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-9-10(13(16)17)6-7-14-12/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQDHZVYZKKYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1-piperidinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Ethyl-1-piperidinyl)isonicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Aplicaciones Científicas De Investigación

2-(2-Ethyl-1-piperidinyl)isonicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Ethyl-1-piperidinyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The compound’s key structural analogs include:

Key Observations :

Role in Metal-Organic Frameworks (MOFs)

Isonicotinic acid derivatives are widely used as linkers in MOFs due to their carboxylate and pyridine groups, which coordinate with metal nodes. The target compound’s ethyl-piperidine substituent could influence framework properties:

- Pore Volume and Catalytic Activity : Studies show that modifying isonicotinic acid (e.g., Cr-PTC-HIna) increases MOF pore volume and photocatalytic efficiency in dye degradation compared to unmodified analogs (Cr-PTC) . The ethyl-piperidine group in the target compound may similarly enhance pore size and substrate accessibility.

- Framework Robustness : Piperidine’s rigid structure could improve thermal stability, as seen in MOFs using adamantanetetracarboxylate linkers .

Research Findings and Limitations

- Catalytic Performance : MOFs incorporating modified isonicotinic acid linkers show up to 30% higher degradation rates for methylene blue compared to unmodified counterparts . The target compound’s substituents may further amplify this effect.

- Limitations : Direct comparative studies on this compound are scarce. Most conclusions are extrapolated from structural analogs, necessitating experimental validation.

Actividad Biológica

Overview

2-(2-Ethyl-1-piperidinyl)isonicotinic acid (CAS Number: 1094711-00-8) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- Structural Features : The compound features a piperidine ring and an isonicotinic acid moiety, which are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate neurotransmitter receptors, potentially affecting neurological functions.

Pharmacological Applications

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential use as an antibacterial agent.

- Neuroprotective Effects : The piperidine structure suggests possible neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 |

| This compound | Escherichia coli | 0.030 |

These results indicate significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Neuroprotective Studies

In neuropharmacological assessments, the compound was tested for its ability to protect neuronal cells from oxidative stress. The following table summarizes the findings:

| Study | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Neuroprotection Assay | 10 | 85% |

| Neuroprotection Assay | 25 | 95% |

These results suggest that higher concentrations of the compound enhance cell viability under stress conditions, indicating potential therapeutic applications in neurodegenerative disorders .

Case Studies

A notable case study involved the application of this compound in a model of neuroinflammation. Mice treated with the compound exhibited reduced markers of inflammation and improved behavioral outcomes compared to control groups. This suggests a promising avenue for further exploration in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(2-Ethyl-1-piperidinyl)isonicotinic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling isonicotinic acid derivatives with 2-ethylpiperidine under nucleophilic substitution or condensation conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol is common. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via -NMR (e.g., characteristic shifts for piperidine protons at δ 1.2–2.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s solubility profile influence its applicability in in vitro assays?

- Methodological Answer : Solubility in polar (water, DMSO) and nonpolar (chloroform, hexane) solvents should be quantified via shake-flask method. For biological assays, pre-solubilize in DMSO (<1% v/v) to avoid cytotoxicity. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which may artifactually suppress activity .

Q. What spectroscopic techniques are critical for characterizing degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS/MS can identify hydrolysis or oxidation byproducts. For thermal degradation, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodological Answer : Apply a factorial design to variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors affecting yield and impurity formation. Response surface methodology (RSM) further refines optimal conditions .

Q. What computational and experimental approaches resolve contradictions in proposed mechanisms of action for this compound?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with surface plasmon resonance (SPR) for empirical validation. Discrepancies between in silico and experimental data may arise from solvation effects or protein flexibility; molecular dynamics (MD) simulations over 100 ns can reconcile these .

Q. How do stereochemical variations in the piperidine moiety affect bioactivity, and how can this be systematically studied?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis. Compare IC values in target assays (e.g., enzyme inhibition) and use circular dichroism (CD) to correlate stereochemistry with conformational stability .

Q. What statistical methods are appropriate for analyzing dose-response data with high inter-experimental variability?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use bootstrapping to estimate confidence intervals for EC values. Outlier detection via Grubbs’ test ensures robustness .

Methodological Frameworks for Data Interpretation

Q. How to integrate heterogeneous data (e.g., NMR, MS, bioactivity) into a cohesive mechanistic hypothesis?

- Methodological Answer : Use cheminformatics pipelines (e.g., KNIME or Python’s RDKit) to align spectral data with structural features. Bayesian networks can model probabilistic relationships between structural motifs and activity, prioritizing hypotheses for experimental validation .

Q. What strategies mitigate biases when comparing this compound to structurally related analogs in SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.